N,Ndimethyl milnacipran
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Overview
Description
N,N-dimethyl milnacipran is a chemical compound that belongs to the class of serotonin and norepinephrine reuptake inhibitors. It is primarily used in the treatment of fibromyalgia and major depressive disorder. This compound is known for its ability to inhibit the reuptake of both serotonin and norepinephrine, which are neurotransmitters involved in mood regulation and pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl milnacipran involves several steps. One common method includes the reaction of 2-aminomethyl-1-phenylcyclopropane carboxylic acid with N,N-dimethylformamide in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl milnacipran often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl milnacipran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-dimethyl milnacipran may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N,N-dimethyl milnacipran has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of serotonin and norepinephrine reuptake inhibitors.
Biology: It is used in research on neurotransmitter regulation and pain perception.
Medicine: It is studied for its potential therapeutic effects in treating fibromyalgia and major depressive disorder.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
N,N-dimethyl milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft. This increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and pain. The compound has a higher affinity for norepinephrine reuptake inhibition compared to serotonin, which may contribute to its effectiveness in treating fibromyalgia .
Comparison with Similar Compounds
Similar Compounds
Milnacipran: The parent compound of N,N-dimethyl milnacipran, used for similar therapeutic purposes.
Levomilnacipran: An enantiomer of milnacipran with similar pharmacological properties.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used in the treatment of depression and anxiety.
Uniqueness
N,N-dimethyl milnacipran is unique in its balanced inhibition of both serotonin and norepinephrine reuptake, with a slight preference for norepinephrine. This characteristic makes it particularly effective in treating conditions like fibromyalgia, where norepinephrine plays a crucial role in pain modulation .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-5-19(6-2)16(20)17(12-15(17)13-18(3)4)14-10-8-7-9-11-14/h7-11,15H,5-6,12-13H2,1-4H3 |
InChI Key |
NMRSWXVEITZBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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